N-(3,4-DIMETHOXYPHENYL)-2-[6-METHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE
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Overview
Description
N-(3,4-DIMETHOXYPHENYL)-2-[6-METHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE is a complex organic compound characterized by its unique structure, which includes multiple methoxy groups and a quinoline core. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-DIMETHOXYPHENYL)-2-[6-METHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinoline core, followed by the introduction of methoxy groups and the acetamide moiety. Common reagents used in these reactions include methoxybenzoyl chloride, acetic anhydride, and various catalysts to facilitate the reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as recrystallization and chromatography are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3,4-DIMETHOXYPHENYL)-2-[6-METHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Common in modifying the methoxy groups or the acetamide moiety.
Common Reagents and Conditions
Typical reagents include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce new substituents at the methoxy or acetamide positions.
Scientific Research Applications
N-(3,4-DIMETHOXYPHENYL)-2-[6-METHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(3,4-DIMETHOXYPHENYL)-2-[6-METHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways and targets involved.
Comparison with Similar Compounds
Similar Compounds
- N-(4-(3,4-dimethoxyphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl)acetamide
- 3,4-Dimethoxyphenyl 6-O-pentopyranosylhexopyranoside
Uniqueness
N-(3,4-DIMETHOXYPHENYL)-2-[6-METHOXY-3-(4-METHOXYBENZOYL)-4-OXO-1,4-DIHYDROQUINOLIN-1-YL]ACETAMIDE stands out due to its unique quinoline core and multiple methoxy groups, which contribute to its distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications.
Properties
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-[6-methoxy-3-(4-methoxybenzoyl)-4-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N2O7/c1-34-19-8-5-17(6-9-19)27(32)22-15-30(23-11-10-20(35-2)14-21(23)28(22)33)16-26(31)29-18-7-12-24(36-3)25(13-18)37-4/h5-15H,16H2,1-4H3,(H,29,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQIIUSBSJIQWOW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)OC)CC(=O)NC4=CC(=C(C=C4)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N2O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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